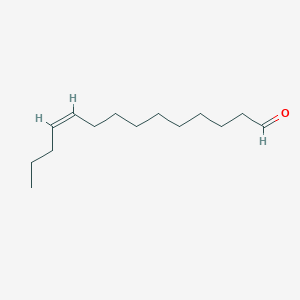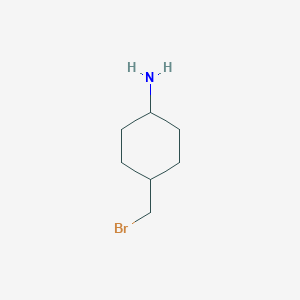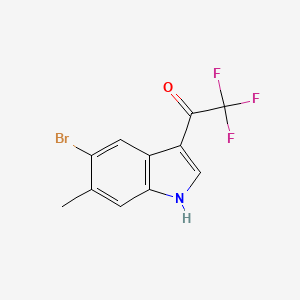![molecular formula C19H27O8- B12287409 4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)
4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-オキソ-4-[(1,5,9-トリメチル-11,14,15,16-テトラオキサテトラシクロ[10.3.1.04,13.08,13]ヘキサデカン-10-イル)オキシ]ブタノエートは、独特な構造を持つ複雑な有機化合物です。これは、4-オキソ基と、高度に置換されたテトラオキサテトラシクロヘキサデカン環系に結合したブタノエートエステルの存在を特徴としています。
準備方法
合成経路と反応条件
4-オキソ-4-[(1,5,9-トリメチル-11,14,15,16-テトラオキサテトラシクロ[10.3.1.04,13.08,13]ヘキサデカン-10-イル)オキシ]ブタノエートの合成は、通常、複数のステップを伴います。
テトラオキサテトラシクロヘキサデカン環系の形成: このステップは、適切な前駆体の環化を制御された条件下で行い、多くの場合、触媒を使用して複雑な環構造の形成を促進します。
4-オキソ基の導入: このステップは、前駆体化合物の酸化を伴い、4-オキソ官能基を導入します。一般的な酸化剤には、過マンガン酸カリウムまたは三酸化クロムがあります。
エステル化: 最後のステップは、中間体化合物をブタン酸またはその誘導体とエステル化して、目的のエステルを形成することです。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために、上記の合成経路を最適化する必要がある場合があります。これには、連続フロー反応器の使用、高度な精製技術、および厳格な品質管理対策が含まれることがよくあります。
化学反応の分析
反応の種類
4-オキソ-4-[(1,5,9-トリメチル-11,14,15,16-テトラオキサテトラシクロ[10.3.1.04,13.08,13]ヘキサデカン-10-イル)オキシ]ブタノエートは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: さらなる酸化により、カルボン酸やその他の酸化された誘導体が生成される可能性があります。
還元: 還元反応により、4-オキソ基をヒドロキシル基に変換し、アルコールを形成できます。
置換: エステル基は求核置換反応を起こし、異なるエステルやアミドを形成できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、またはその他の強力な酸化剤。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、または触媒的ハイドロジェネーション。
置換: 酸性または塩基性条件下でのアミン、アルコール、またはチオールなどの求核剤。
生成される主な生成物
酸化: カルボン酸、アルデヒド、またはケトン。
還元: アルコールまたはその他の還元された誘導体。
置換: さまざまなエステル、アミド、またはチオエステル。
科学的研究の応用
4-オキソ-4-[(1,5,9-トリメチル-11,14,15,16-テトラオキサテトラシクロ[10.3.1.04,13.08,13]ヘキサデカン-10-イル)オキシ]ブタノエートは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な生物学的活性と生体分子との相互作用について研究されています。
医学: 抗炎症作用や抗がん作用などの潜在的な治療的特性について調査されています。
工業: ポリマーやコーティングなど、新しい材料の開発に使用されています。
作用機序
4-オキソ-4-[(1,5,9-トリメチル-11,14,15,16-テトラオキサテトラシクロ[10.3.1.04,13.08,13]ヘキサデカン-10-イル)オキシ]ブタノエートの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれる場合があります。化合物の効果は、これらの標的のモジュレーションを伴う経路を介して仲介され、細胞過程の変化につながります。
類似化合物との比較
類似化合物
- 4-オキソ-4-[(1,5,9-トリメチル-11,14,15,16-テトラオキサテトラシクロ[10.3.1.04,13.08,13]ヘキサデカン-10-イル)オキシ]ブタン酸
- 4-オキソ-4-[(1,5,9-トリメチル-11,14,15,16-テトラオキサテトラシクロ[10.3.1.04,13.08,13]ヘキサデカン-10-イル)オキシ]ブタンアミド
独自性
4-オキソ-4-[(1,5,9-トリメチル-11,14,15,16-テトラオキサテトラシクロ[10.3.1.04,13.08,13]ヘキサデカン-10-イル)オキシ]ブタノエートは、高度に置換されたテトラオキサテトラシクロヘキサデカン環系と、オキソ基とエステル官能基の両方があるという、その特定の構造的特徴のために、ユニークです。
特性
分子式 |
C19H27O8- |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
4-oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate |
InChI |
InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/p-1 |
InChIキー |
FIHJKUPKCHIPAT-UHFFFAOYSA-M |
正規SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)

![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)
![(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)



![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)




![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)
